molecular formula C11H21N5 B13627127 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane

Cat. No.: B13627127
M. Wt: 223.32 g/mol
InChI Key: RZOKLBKUCMIORM-UHFFFAOYSA-N
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Description

1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1,4-diazepane is a 1,4-diazepane derivative substituted with a 3-ethyl-1-methyl-1,2,4-triazole moiety via a methylene linker.

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane

InChI

InChI=1S/C11H21N5/c1-3-10-13-11(15(2)14-10)9-16-7-4-5-12-6-8-16/h12H,3-9H2,1-2H3

InChI Key

RZOKLBKUCMIORM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CN2CCCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction). The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol.

  • Formation of the Diazepane Ring: : The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide. The reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.

  • Coupling of the Triazole and Diazepane Rings: : The final step involves the coupling of the triazole and diazepane rings through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with a suitable diazepane derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; reaction temperature around 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; reaction temperature around 0-25°C.

    Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran; reaction temperature around 25-50°C.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,4-diazepane derivatives, emphasizing substituent effects, molecular properties, and synthesis insights:

Compound Name Substituent Molecular Formula Key Features Synthesis Insights
1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1,4-diazepane (Target) 3-Ethyl-1-methyltriazolylmethyl C₁₂H₂₂N₆ Triazole enhances metabolic stability; ethyl/methyl groups increase lipophilicity. Likely via alkylation of 1,4-diazepane with triazole-containing halide .
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane () 3-Methylthiadiazolyl C₈H₁₄N₄S Thiadiazole introduces sulfur, potentially altering electronic properties and solubility. Reacted thiadiazole halide with 1,4-diazepane; SMILES: n1c(snc1C)N2CCNCCC2 .
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane () 2-Chlorothiazolylmethyl C₉H₁₄ClN₃S Chlorine increases lipophilicity; thiazole’s sulfur may influence bioavailability. Halogenated thiazole coupled to diazepane via methylene bridge .
1-(2,4-Dichlorophenyl)-1,4-diazepane () 2,4-Dichlorophenyl C₁₁H₁₄Cl₂N₂ Dichlorophenyl group adds steric bulk and electron-withdrawing effects; lower yield (38%). Buchwald-Hartwig coupling or nucleophilic substitution; purified via chromatography .
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane () Benzhydryl (4-chlorophenyl/phenyl) C₁₉H₂₂ClN₂ Bulky benzhydryl group may hinder metabolic clearance; antimalarial candidate. Reaction of chlorodiphenylmethane with 1,4-diazepane; purified via alumina column .
1-[(3,5-Difluorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane () Difluorophenylmethyl + oxadiazole-pyridinyl C₂₃H₂₆F₂N₆O Fluorine and oxadiazole enhance target binding; pyridinyl enables π-π interactions. Multi-step synthesis involving oxadiazole formation and coupling .

Key Structural and Functional Insights:

Heterocyclic Influence :

  • Triazole (Target): Enhances metabolic stability and hydrogen bonding .
  • Thiadiazole/Thiazole (Evidences 8, 9): Sulfur atoms may increase reactivity or reduce solubility compared to triazoles.
  • Oxadiazole (): High electronegativity improves receptor affinity but may reduce metabolic stability .

Fluorine (): Enhances binding via electronegative interactions; improves pharmacokinetics . Benzhydryl (): Bulky groups may prolong half-life but complicate synthesis and purification .

Synthesis Challenges: Yields vary significantly (e.g., 38% for dichlorophenyl derivative in ), likely due to steric hindrance or electronic effects of substituents . Chromatography (normal phase or alumina) is commonly used for purification, as seen in Evidences 4 and 5 .

Biological Activity

The compound 1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1,4-diazepane is a hybrid molecule that combines a triazole moiety with a diazepane structure. This unique combination potentially endows it with diverse biological activities, particularly in pharmacological applications. The triazole ring is known for its significant role in medicinal chemistry, exhibiting various biological properties such as antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing the 1,2,4-triazole structure have been shown to be effective against various bacterial strains and fungi. A study highlighted that derivatives of 1,2,4-triazoles demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values below 21.25 μM .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (μM)
T4Mycobacterium tuberculosis≤21.25
T5Staphylococcus aureus15
T6Escherichia coli30

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain triazole derivatives exhibited IC50 values indicating effective inhibition of cell growth in human breast cancer (MCF-7) cells .

Table 2: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (μM)
69cMCF-718
71bBel-740222

The proposed mechanisms by which triazole compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles may inhibit key enzymes involved in cellular processes. For instance, some studies suggest that they target DprE1 enzyme in Mycobacterium tuberculosis .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study on Antitubercular Activity

A recent study synthesized several hybrid compounds incorporating the triazole scaffold and evaluated their activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). The results indicated that specific derivatives exhibited promising antitubercular activity with low MIC values .

Evaluation of Cytotoxicity

Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study reported significant cytotoxicity for certain compounds against MCF-7 and Bel-7402 cell lines, suggesting their potential as anticancer agents .

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